molecular formula C19H21N5O2S B2497005 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide CAS No. 905761-79-7

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2497005
CAS No.: 905761-79-7
M. Wt: 383.47
InChI Key: FXGZAXNWUQDNAT-UHFFFAOYSA-N
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Description

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • A study by Mahyavanshi et al. (2011) focuses on the synthesis of a series of acetamide derivatives, including those with a 1,2,4-triazole ring system, which have attracted attention for their wide range of pharmaceutical activities. These compounds were synthesized and structurally elucidated, showing potential for antimicrobial activities (Mahyavanshi, Parmar, & Mahato, 2011).

Antimicrobial Activity

  • Panchal and Patel (2011) prepared N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives and evaluated their structures through spectroscopic methods. These compounds were explored for potential antimicrobial applications (Panchal & Patel, 2011).

Antitumor and Antiviral Activities

  • The synthesis and evaluation of novel 1,2,4-triazole derivatives for antimicrobial activities were reported by Bektaş et al. (2007), indicating the potential of these compounds to possess good or moderate activities against test microorganisms (Bektaş et al., 2007).

  • Albratty et al. (2017) discussed the synthesis and antitumor activity of some novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, showing promising inhibitory effects on different cell lines, highlighting the potential for these compounds in cancer therapy (Albratty, El-Sharkawy, & Alam, 2017).

Anti-inflammatory and Analgesic Activities

  • Chalenko et al. (2019) explored the synthesis of pyrolin derivatives of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides, evaluating their anti-exudative properties. This study highlights the synthetic approach and the potential anti-inflammatory benefits of these compounds (Chalenko et al., 2019).

Future Directions

  • Antimicrobial Potential : Given the 1,2,4-triazole scaffold’s antibacterial activity , further exploration of ABT-123’s efficacy against resistant pathogens is warranted.

: Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224. DOI: 10.3390/ph14030224

Mechanism of Action

Target of Action

It’s known that 1,2,4-triazoles possess a wide range of biological activities such as anti-fungal , anticancer , antiviral , and more. They are also present in various marketed drugs . Therefore, the targets can be diverse depending on the specific functional groups attached to the triazole ring.

Mode of Action

The presence of the 1,2,4-triazole moiety suggests that it might interact with its targets through the formation of hydrogen bonds or other types of non-covalent interactions . The presence of the ethoxyphenyl and benzyl groups could also influence the compound’s interaction with its targets.

Biochemical Pathways

Given the wide range of biological activities associated with 1,2,4-triazoles , it can be inferred that this compound might affect multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with 1,2,4-triazoles , it can be inferred that this compound might have diverse effects at the molecular and cellular levels.

Action Environment

It’s known that the compound has a relatively low impact on humans and the environment under general use conditions

Properties

IUPAC Name

2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-2-26-16-10-8-15(9-11-16)21-18(25)13-27-19-23-22-17(24(19)20)12-14-6-4-3-5-7-14/h3-11H,2,12-13,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGZAXNWUQDNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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